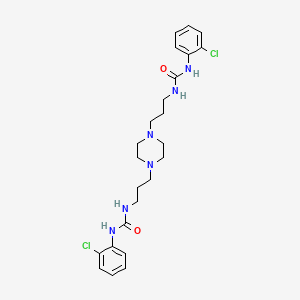
Urea, N,N''-(1,4-piperazinediyldi-3,1-propanediyl)bis(N'-(2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(2-chlorophenyl)-) is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and two urea groups each attached to a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(2-chlorophenyl)-) typically involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 2-chlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization from suitable solvents or chromatographic techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the urea groups, converting them into corresponding amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(2-chlorophenyl)-) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical agents.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug formulations due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(2-chlorophenyl)-) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,4-Piperazinediyldi-3,1-propanediyl)bis(3-phenylurea): Similar structure but with phenyl groups instead of chlorophenyl groups.
N,N′-(1,4-Piperazinediyldi-3,1-propanediyl)bis(3-cyclohexylpropanamide): Contains cyclohexyl groups instead of chlorophenyl groups.
Uniqueness
The presence of 2-chlorophenyl groups in Urea, N,N’‘-(1,4-piperazinediyldi-3,1-propanediyl)bis(N’-(2-chlorophenyl)-) imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
55291-02-6 |
|---|---|
Molecular Formula |
C24H32Cl2N6O2 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[3-[4-[3-[(2-chlorophenyl)carbamoylamino]propyl]piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C24H32Cl2N6O2/c25-19-7-1-3-9-21(19)29-23(33)27-11-5-13-31-15-17-32(18-16-31)14-6-12-28-24(34)30-22-10-4-2-8-20(22)26/h1-4,7-10H,5-6,11-18H2,(H2,27,29,33)(H2,28,30,34) |
InChI Key |
YCVOCZGRLPVFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2Cl)CCCNC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


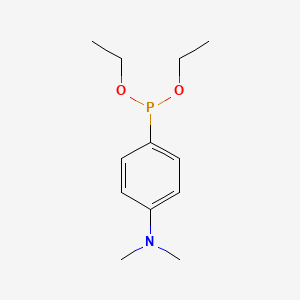
![3-Amino-N-(2-{4-[(3-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B13999005.png)
![3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one](/img/structure/B13999020.png)
![Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate](/img/structure/B13999024.png)
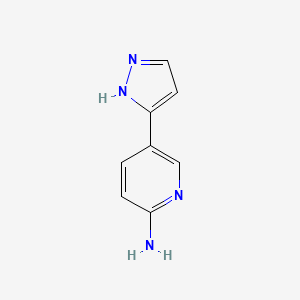
![5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999048.png)
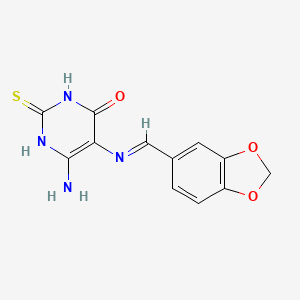
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid](/img/structure/B13999055.png)
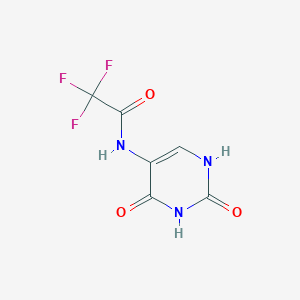


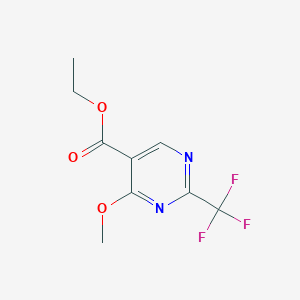
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)

